(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate
Description
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl(phenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F17I.CHF3O3S/c15-7(16,9(19,20)11(23,24)13(27,28)29)8(17,18)10(21,22)12(25,26)14(30,31)32-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSJCHNACSIGQK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5F20IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375109 | |
| Record name | (Heptadecafluorooctyl)(phenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77758-89-5 | |
| Record name | (Heptadecafluorooctyl)(phenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate typically involves the reaction of (Perfluoro-n-octyl)iodobenzene with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(Perfluoro-n-octyl)iodobenzene+Trifluoromethanesulfonic acid→(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate
Chemical Reactions Analysis
(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of various substrates.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Addition: The compound can also undergo addition reactions with unsaturated substrates.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane and acetonitrile, as well as catalysts like silver trifluoromethanesulfonate . Major products formed from these reactions depend on the specific substrates and reaction conditions employed.
Scientific Research Applications
(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic transformations, including oxidation and substitution reactions.
Materials Science: The compound is employed in the synthesis of fluorinated materials, which have applications in coatings, electronics, and other advanced materials.
Biological Research: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate involves its ability to act as an electrophilic reagent. The compound can donate its iodine atom to various substrates, facilitating the formation of new chemical bonds. This electrophilic behavior is attributed to the presence of the hypervalent iodine center, which is stabilized by the perfluorinated alkyl chain and the trifluoromethanesulfonate group .
Comparison with Similar Compounds
Key Observations :
Chain Length and Molecular Weight : Increasing the perfluoroalkyl chain length (C3F7 → C8F17) proportionally increases molecular weight and fluorine content. For example, the octyl derivative has 20 fluorine atoms, compared to 10 in the propyl variant .
Branching Effects : The isopropyl analog (CAS 82959-18-0) shares the same molecular formula as the n-propyl compound but exhibits distinct steric and electronic properties due to its branched structure .
Reactivity and Stability
- Thermal Stability : Longer perfluoroalkyl chains enhance thermal stability. The octyl derivative decomposes at temperatures exceeding 250°C, while the propyl analog shows instability above 200°C .
- Reactivity in Fluorination : Shorter chains (e.g., C3F7) exhibit faster reaction kinetics in nucleophilic fluorination due to reduced steric hindrance. In contrast, the octyl variant is preferred for reactions requiring prolonged stability under harsh conditions .
- Solubility : All analogs are highly soluble in polar aprotic solvents (e.g., DMF, acetonitrile), but solubility decreases with longer chains. The hexyl compound (CAS 77758-84-0) is commercially available in industrial-grade purity (99%), indicating optimized synthetic protocols for mid-chain derivatives .
Biological Activity
(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate, abbreviated as PhF-IOTf, is a specialized organoiodine compound notable for its unique structure, which includes a perfluorinated octyl group attached to a phenyl iodinium moiety. This compound has garnered attention for its potential applications in organic synthesis and materials science due to its significant reactivity and ability to introduce perfluoroalkyl groups into organic substrates.
- Chemical Formula : C₁₅F₃I₁O₃S
- Molecular Weight : 388.06 g/mol
- Structure : The presence of the iodine atom allows PhF-IOTf to participate in various electrophilic reactions, making it a valuable reagent in synthetic organic chemistry.
PhF-IOTf acts primarily as a protein arylating agent, attaching aryl groups to specific amino acids within proteins. This modification can be instrumental in studying protein functions and interactions. The compound's hydrophobicity and self-assembly properties are being explored for applications in live-cell imaging and tracking specific molecules within cellular environments .
Interaction with Biological Molecules
Research indicates that this compound can selectively interact with various biological targets. Its ability to react with nucleophiles allows for the successful incorporation into complex molecular architectures, presenting potential implications for drug development and biochemical assays .
Study 1: Protein Modification
In a study examining the use of PhF-IOTf for protein modification, researchers demonstrated its effectiveness in attaching phenyl groups to cysteine residues in proteins. This modification enhanced the stability of the proteins under various conditions, suggesting potential applications in bioconjugation strategies.
Study 2: Live-Cell Imaging
Another investigation focused on the application of PhF-IOTf in live-cell imaging. The compound was utilized to label specific cellular components, allowing researchers to track dynamic processes within living cells. The results indicated that PhF-IOTf could serve as a valuable tool for studying cellular mechanisms in real-time .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Perfluorohexyl phenyliodonium trifluoromethanesulfonate | Perfluoroalkylated iodinium salt | Shorter carbon chain; different reactivity patterns |
| Trifluoromethyl phenyliodonium tetrafluoroborate | Trifluoromethylated iodinium salt | Different halogen; primarily used for trifluoromethylation |
| Iodine(III) compounds | General class of hypervalent iodine compounds | Diverse reactivity; often used in oxidation reactions |
The long perfluoroalkyl chain of this compound imparts distinct physical and chemical properties compared to shorter-chain analogs, enhancing its solubility in nonpolar solvents and increasing lipophilicity. These characteristics make it particularly useful in specialized applications within organic synthesis and materials science .
Q & A
Q. Can the compound be used in electrochemical applications, such as battery electrolytes or sensors?
- Methodological Answer : Test ionic conductivity in non-aqueous electrolytes (e.g., propylene carbonate) using electrochemical impedance spectroscopy (EIS). Compatibility with electrode materials (e.g., Li metal) requires cyclic voltammetry scans (-0.5 V to 5 V vs. Li/Li⁺). Note that trifluoromethanesulfonate anions may corrode aluminum current collectors at high potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
